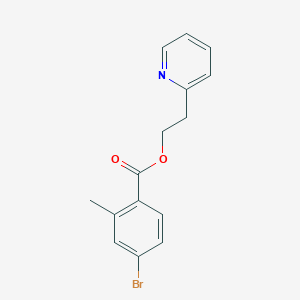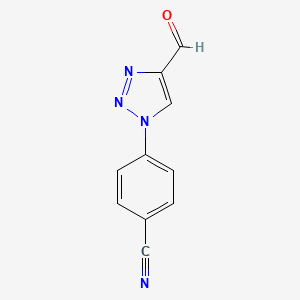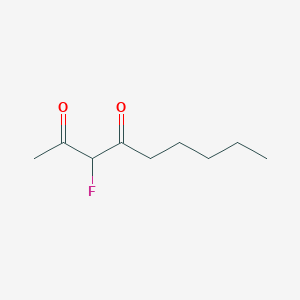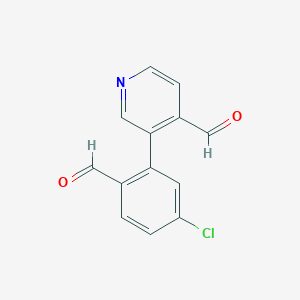
2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid with 2-(pyridin-2-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group on the benzoate ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of 4-bromo-2-methylbenzoic acid.
Reduction: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be employed in the design and synthesis of novel materials with specific properties, such as liquid crystals or polymers.
Chemical Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)ethyl 4-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
2-(Pyridin-2-yl)ethyl 4-fluoro-2-methylbenzoate: Similar structure but with a fluorine atom instead of bromine.
2-(Pyridin-2-yl)ethyl 4-iodo-2-methylbenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs .
Propiedades
Número CAS |
920270-29-7 |
|---|---|
Fórmula molecular |
C15H14BrNO2 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
2-pyridin-2-ylethyl 4-bromo-2-methylbenzoate |
InChI |
InChI=1S/C15H14BrNO2/c1-11-10-12(16)5-6-14(11)15(18)19-9-7-13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3 |
Clave InChI |
MRKSLZKTEYIQKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C(=O)OCCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)

![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)


![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
